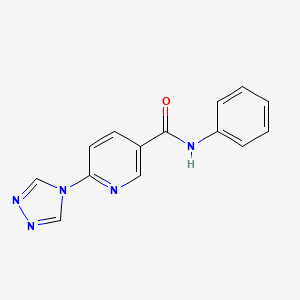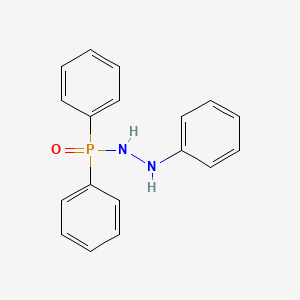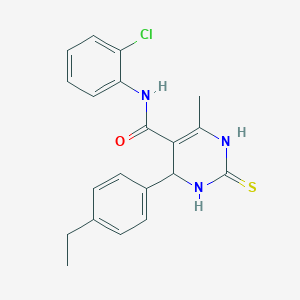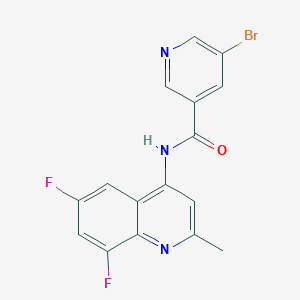
N-phenyl-6-(4H-1,2,4-triazol-4-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE is a chemical compound that belongs to the class of heterocyclic compounds It features a triazole ring fused to a nicotinamide moiety, with a phenyl group attached to the nitrogen atom of the triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.
Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced through a coupling reaction, often using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to activate the carboxylic acid group.
Introduction of the Phenyl Group: The phenyl group is attached via a nucleophilic substitution reaction, where an appropriate phenyl halide reacts with the triazole ring.
Industrial Production Methods: Industrial production of N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring high purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Utilizing techniques like recrystallization, chromatography, or distillation to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nicotinamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents (e.g., phenyl halides) in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is used in the synthesis of coordination polymers with luminescent properties, which can be applied in sensors for detecting antibiotics and pesticides.
Mecanismo De Acción
The mechanism of action of N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition of enzyme activity. The nicotinamide moiety can interact with nicotinamide adenine dinucleotide (NAD+) dependent enzymes, affecting cellular metabolism and signaling pathways .
Comparación Con Compuestos Similares
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)BENZAMIDE: Similar structure but with a benzamide group instead of nicotinamide.
N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)PYRIDINE: Similar structure but with a pyridine ring instead of nicotinamide.
Uniqueness: N-PHENYL-6-(4H-1,2,4-TRIAZOL-4-YL)NICOTINAMIDE is unique due to the presence of the nicotinamide moiety, which imparts specific biological activity and interaction with NAD+ dependent enzymes. This makes it a valuable compound for medicinal chemistry and biological research .
Propiedades
Fórmula molecular |
C14H11N5O |
|---|---|
Peso molecular |
265.27 g/mol |
Nombre IUPAC |
N-phenyl-6-(1,2,4-triazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H11N5O/c20-14(18-12-4-2-1-3-5-12)11-6-7-13(15-8-11)19-9-16-17-10-19/h1-10H,(H,18,20) |
Clave InChI |
CYWGMBINXFNNNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate](/img/structure/B11046936.png)
![4-(methoxymethyl)-6-methyl-2-(1-phenyl-1H-1,2,3-triazol-4-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B11046941.png)
![1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile](/img/structure/B11046946.png)
![{[Imino(3-methoxyanilino)methyl]amino}methanimidamide](/img/structure/B11046951.png)

![4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11046958.png)
![4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11046961.png)

![2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046974.png)
![N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11046984.png)
![4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile](/img/structure/B11047027.png)

![2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047040.png)
![(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid](/img/structure/B11047041.png)
